3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid

Physicochemical profiling Drug-likeness prediction Chemical property estimation

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid (CAS 2219371-77-2) is a low-molecular-weight (MW 161.54) heterocyclic building block. It belongs to the isoxazole family, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms.

Molecular Formula C5H4ClNO3
Molecular Weight 161.54
CAS No. 2219371-77-2
Cat. No. B2804023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid
CAS2219371-77-2
Molecular FormulaC5H4ClNO3
Molecular Weight161.54
Structural Identifiers
SMILESC1=C(C(=NO1)CCl)C(=O)O
InChIInChI=1S/C5H4ClNO3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1H2,(H,8,9)
InChIKeyIYLNNSXLQJPOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid (CAS 2219371-77-2): A Dual-Reactive Heterocyclic Building Block


3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid (CAS 2219371-77-2) is a low-molecular-weight (MW 161.54) heterocyclic building block . It belongs to the isoxazole family, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. This specific compound features a chloromethyl substituent at the 3-position and a carboxylic acid group at the 4-position . This unique substitution pattern provides two distinct reactive handles—a nucleophilic substitution site (chloromethyl group) and a carboxylic acid for amide/ester coupling . The compound is primarily utilized as a versatile intermediate in organic synthesis, enabling rapid diversification to generate compound libraries for drug discovery and agrochemical research [1].

The Positional Selectivity Challenge: Why 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid Cannot Be Swapped with Isomeric Analogs


In isoxazole chemistry, the position of substituents on the ring critically determines reactivity, physicochemical properties, and biological outcomes. A simple swap to the isomeric 5-(chloromethyl)isoxazole-4-carboxylic acid (CAS 870704-27-1) or the decarboxylated 3-(chloromethyl)isoxazole (CAS 57684-71-6) will alter electron distribution, pKa, and the steric environment of the reactive centers . The specific 3-chloromethyl-4-carboxylic acid arrangement allows for chemoselective, sequential derivatization: the chloromethyl group can react via nucleophilic substitution while the proximal C4 carboxyl group remains protected, a feature that is not guaranteed and often reversed in reactivity for the 5-chloromethyl isomer [1]. Furthermore, the predicted pKa of 2.80 suggests the 4-carboxylic acid is relatively acidic, which can influence solubility, salt formation, and coupling efficiency compared to non-carboxylated analogs . Generic substitution can therefore lead to failed reactions, unexpected byproducts, or loss of desired biological activity.

Evidence-Based Differentiation of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid from Key Analogs


Predicted Physicochemical Property Comparison: 3-Chloromethyl vs. 5-Chloromethyl Positional Isomer

In silico prediction tools estimate markedly different physicochemical profiles for 3-(chloromethyl)-1,2-oxazole-4-carboxylic acid compared to its 5-substituted isomer. While both share the same molecular formula (C5H4ClNO3) and molecular weight (161.54), predicted boiling point and density differ, reflecting distinct intermolecular interactions. The predicted pKa of 2.80 for the target compound suggests significant acidity at the C4 position, which is expected to differ from the 5-isomer due to altered electronic effects of the adjacent ring heteroatoms.

Physicochemical profiling Drug-likeness prediction Chemical property estimation

Unique Bifunctional Reactivity Profile Enables Chemoselective Diversification

The target compound's core structure (dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, a close diester analog) has been explicitly demonstrated to possess three electrophilic centers with differential reactivity. This allows for chemoselective, sequential derivatization: reaction with an amine selectively forms a C5 amide, leaving the C4 ester and C3 chloromethyl positions intact for subsequent modification. This established reactivity profile is a key differentiator from simpler analogs like the non-carboxylated 3-(chloromethyl)isoxazole, which lacks the C4 handle entirely. [1]

Combinatorial chemistry Scaffold diversification Nucleophilic substitution

Chloromethyl vs. Methyl Analog: Enhanced Synthetic Versatility via Nucleophilic Displacement

The chloromethyl group at the 3-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities (e.g., amines, thiols, ethers) that are inaccessible from the non-halogenated 3-methylisoxazole-4-carboxylic acid analog. The C-Cl bond is readily cleaved under mild conditions, whereas the C-H bonds of the methyl group in the comparator require harsh radical or metal-catalyzed C-H activation methods. No quantitative rate comparison is available in the public domain.

Late-stage functionalization Heterocyclic chemistry Synthetic methodology

Research Precedent: The 3-Chloromethyl Core as a Launchpad for Insecticidal Agents

The 3-chloromethyl-4-carboxy-isoxazole scaffold (in its diester form) has been specifically selected and validated as the precursor for a 182-compound library of trisubstituted isoxazoles, which was evaluated for insecticidal activity in collaboration with Dow AgroSciences. This real-world application demonstrates the core's suitability for generating diverse, biologically active molecules. In contrast, the unfunctionalized isoxazole-4-carboxylic acid core lacks the C3 handle needed for this particular diversification strategy and has not been reported for analogous agrochemical library syntheses. [1]

Agrochemical discovery Insecticide development Library synthesis

High-Value Application Scenarios for 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid Based on Differentiated Evidence


Combinatorial Library Synthesis Requiring Sequential and Chemoselective Derivatization

In projects where a single advanced intermediate must be diversified into a large collection of final compounds with three distinct vectors, the target compound is the superior choice over its 5-isomer or non-carboxylated analogs. Its established reactivity profile—where the C5 ester reacts preferentially with amines over the C4 ester, and the C3 chloromethyl group can be displaced orthogonally—allows for the programmed synthesis of 3,4,5-trisubstituted isoxazoles without complex protection/deprotection schemes, as demonstrated in a published 90-compound library of drug-like molecules [1].

Agrochemical Lead Identification Where a Halogenated Heterocyclic Scaffold is Preferred

When new insecticidal or nematicidal leads are sought, the 3-chloromethyl-4-carboxy-isoxazole scaffold offers a validated entry point. Its core has been used to generate a 182-compound library, of which a subset was screened for insecticidal activity in an industrial setting (Dow AgroSciences), confirming the scaffold's biological relevance for agricultural applications and potential for discovering new crop protection agents [2].

Medicinal Chemistry Programs Requiring a Versatile, Low-MW, sp2-Rich Core for Fragment-Based Drug Discovery

With a low molecular weight (161.54) and two reactive functional groups flanking the aromatic isoxazole ring, this compound serves as an ideal polar fragment for fragment-based screening campaigns. Its high predicted density (1.528 g/cm³) and acidic pKa (2.80) relative to methyl or non-carboxylated analogs may confer distinct solubility and binding profiles that can be exploited in hit evolution. The chloromethyl group allows for late-stage installation of complex amines, a feature not available with the 3-methyl analog, facilitating fragment growth with high synthetic tractability .

Synthesis of Cephalosporin Antibiotic Analogs via 3'-Functionalization

Chloromethyl-substituted isoxazole carboxylic acids serve as intermediates for introducing heterocyclic side chains into beta-lactam antibiotics. The specific 3-chloromethyl-4-carboxy regioisomer allows for amide bond formation at the C4 position while the C3 chloromethyl handle can be used to attach further modifications, potentially leading to analogs with altered antibacterial spectrum or beta-lactamase resistance compared to unsubstituted or 5-substituted isoxazole intermediates .

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